methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with amino, nitro, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate typically involves the nitration of a pyrrole derivative followed by esterification and amination reactions. One common method involves the nitration of methyl 1H-pyrrole-2-carboxylate using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting nitro compound is then subjected to amination using reagents like ammonia or an amine under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrrole compounds .
Scientific Research Applications
Methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The nitro and amino groups play a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
- Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate
- Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate is unique due to the presence of both amino and nitro groups on the pyrrole ring, which imparts distinct chemical reactivity and biological activity.
Biological Activity
Methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate (MNPC) is an organic compound that has garnered attention for its notable biological activities. This article explores its mechanisms of action, biological interactions, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
MNPC has a molecular formula of C6H6N2O4, characterized by a pyrrole ring with an amino group at the 1-position and a nitro group at the 4-position. This unique substitution pattern influences its reactivity and interactions with biological macromolecules.
Property | Value |
---|---|
Molecular Formula | C6H6N2O4 |
Molecular Weight | 158.12 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
Research indicates that MNPC interacts with various biological targets, including proteins and nucleic acids, primarily through redox reactions involving the nitro group. This interaction can modify enzyme activity and receptor functions, making MNPC a candidate for drug development.
Key Mechanisms
- Enzyme Modulation : MNPC has been shown to alter the activity of certain enzymes, potentially leading to therapeutic effects in various conditions.
- Receptor Interaction : The compound may influence receptor functions, particularly in neurotransmitter systems, which could have implications in treating neurological disorders.
Biological Studies and Findings
Several studies have investigated the biological activities of MNPC, focusing on its antibacterial, antiviral, and anticancer properties.
Antibacterial Activity
MNPC exhibits significant antibacterial activity against various strains of bacteria. The presence of the nitro group enhances its lipophilicity, improving membrane interaction.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 20 μM |
Pseudomonas aeruginosa | 30 μM |
These findings suggest that MNPC may serve as a lead compound for developing new antibacterial agents.
Antiviral Activity
In vitro studies have demonstrated that MNPC possesses antiviral properties against several viruses. For instance, it has been evaluated for its effectiveness against the tobacco mosaic virus (TMV) with promising results.
Anticancer Potential
Recent investigations into MNPC's anticancer properties have revealed its potential as a novel agent for ovarian cancer treatment. Molecular docking studies suggest that MNPC can bind effectively to DNA minor grooves, inhibiting cancer cell proliferation.
Case Studies
- Study on Antiviral Activity : A study reported that MNPC exhibited higher antiviral activity against TMV compared to traditional antiviral agents. The compound's mechanism involved interference with viral replication pathways.
- Antibacterial Efficacy : In a comparative study, MNPC was tested alongside other pyrrole derivatives. Results indicated that it had superior activity against Gram-positive bacteria, suggesting its potential as an effective antibacterial agent.
- Anticancer Research : A recent publication highlighted the synthesis of MNPC derivatives and their evaluation as DNA minor groove binders. These derivatives showed significant cytotoxicity against ovarian cancer cell lines.
Properties
Molecular Formula |
C6H7N3O4 |
---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
methyl 1-amino-4-nitropyrrole-2-carboxylate |
InChI |
InChI=1S/C6H7N3O4/c1-13-6(10)5-2-4(9(11)12)3-8(5)7/h2-3H,7H2,1H3 |
InChI Key |
OFLSBKHUXPVWTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1N)[N+](=O)[O-] |
Origin of Product |
United States |
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